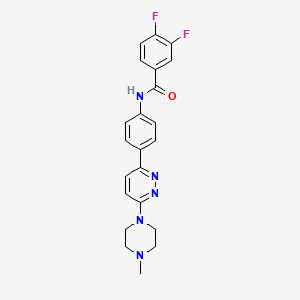
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Related Compounds : Studies have focused on synthesizing related compounds, showcasing diverse applications in medicinal chemistry. For instance, Wang et al. (2013) synthesized a compound for potential PET imaging of B-Raf(V600E) in cancers, highlighting the relevance in oncological research (Wang, Gao, Miller, & Zheng, 2013). Koroleva et al. (2011) developed new carboxylic acid amides with an N-methylpiperazine fragment, which could be key intermediates in synthesizing various pharmacologically active compounds (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural and Activity Studies : Research by Wang et al. (2008) on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives assessed their cardiotonic activities, demonstrating the potential of structurally related compounds in cardiovascular therapeutics (Wang, Dong, Wang, Xiang, & Chen, 2008).
Molecular Structure Analysis : Studies like Shen et al. (2012) provide detailed insights into the molecular structure of related compounds, which is crucial for understanding their pharmacological potential and designing new drugs (Shen, Qian, Gu, & Hu, 2012).
Biochemical and Pharmacological Research
Mitochondrial Function Evaluation : Bellili et al. (2022) investigated the mitochondrial reductive function of benzamide compounds, demonstrating their moderate toxicity in certain cell lines. This highlights the relevance of such compounds in cellular biochemistry studies (Bellili, Coltman, Hodges, & Allouche, 2022).
Potential as Anti-Tubercular Agents : Srinivasarao et al. (2020) designed and synthesized derivatives as potential anti-tubercular agents, showcasing the therapeutic potential of structurally similar compounds in treating infectious diseases (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Exploring Antiproliferative Activity : Research like Ilić et al. (2011) investigates the antiproliferative activity of certain benzamide derivatives on endothelial and tumor cells, suggesting their potential role in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)16-4-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCHJSQPCXJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


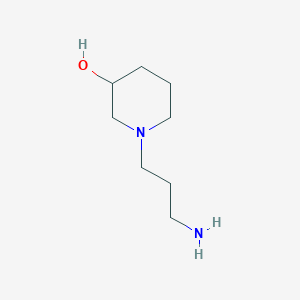
![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)
![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)

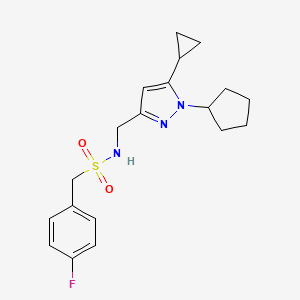
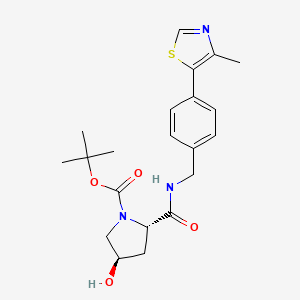
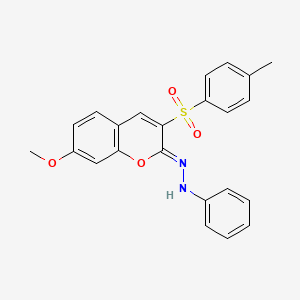
![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)
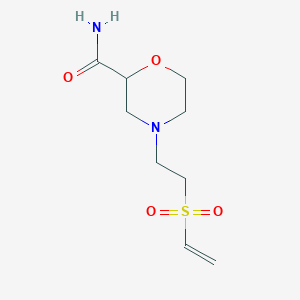
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)
![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)